![molecular formula C34H56N4O17S B1665661 1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 125651-31-2](/img/structure/B1665661.png)
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid
Overview
Description
Urea, N’-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2) is a complex organic compound It is characterized by its unique structure, which includes multiple diethylamino groups, a phenylsulfonyl group, and a propanetricarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common reagents used in the synthesis may include diethylamine, phenylsulfonyl chloride, and various carboxylic acids.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in specialized reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The diethylamino groups can be oxidized to form corresponding oxides.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce simpler amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. Its multiple functional groups could interact with various biological targets, making it a versatile molecule for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic properties. Its ability to undergo various chemical transformations might make it useful in the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties might make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in a biological context, it might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other urea derivatives with diethylamino and phenylsulfonyl groups. Examples could be:
- Urea, N’-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-
- Urea, N’-(2-(diethylamino)ethyl)-N-(3-(diethylamino)propyl)-N-(2-(phenylsulfonyl)ethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
125651-31-2 |
---|---|
Molecular Formula |
C34H56N4O17S |
Molecular Weight |
824.9 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C22H40N4O3S.2C6H8O7/c1-5-24(6-2)16-12-17-26(22(27)23-15-18-25(7-3)8-4)19-20-30(28,29)21-13-10-9-11-14-21;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13-14H,5-8,12,15-20H2,1-4H3,(H,23,27);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ALKAIAKETUIVIH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN(CCS(=O)(=O)C1=CC=CC=C1)C(=O)NCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCCN(CCS(=O)(=O)C1=CC=CC=C1)C(=O)NCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
125651-31-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHR-12234; AHR12234; AHR 12234 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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